N-(furan-2-ylmethyl)-2-[[5-[(4-nitrophenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Overview
Description
N-(furan-2-ylmethyl)-2-[[5-[(4-nitrophenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound that features a furan ring, a nitrophenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-[[5-[(4-nitrophenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the nitrophenyl group: This step might involve a nucleophilic substitution reaction.
Incorporation of the furan ring: This could be done through a Friedel-Crafts alkylation or acylation reaction.
Final assembly: The final compound is formed by linking the intermediate products through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield furanones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology and Medicine
Antimicrobial Agents: The compound could be studied for its potential to inhibit bacterial or fungal growth.
Anticancer Agents: Research might focus on its ability to induce apoptosis in cancer cells.
Industry
Pharmaceuticals: Potential use in the development of new drugs.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as an antimicrobial agent, it might inhibit cell wall synthesis or disrupt membrane integrity. As an anticancer agent, it could induce apoptosis through mitochondrial pathways or inhibit specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-[[5-(phenylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
- N-(furan-2-ylmethyl)-2-[[5-[(4-chlorophenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Uniqueness
The presence of the nitrophenyl group in N-(furan-2-ylmethyl)-2-[[5-[(4-nitrophenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide might confer unique electronic properties, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[5-[(4-nitrophenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c28-21(23-14-19-7-4-12-31-19)15-32-22-25-24-20(26(22)17-5-2-1-3-6-17)13-16-8-10-18(11-9-16)27(29)30/h1-12H,13-15H2,(H,23,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUZWGBGFQBGBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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